Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 831209-70-2
VCID: VC6403981
InChI: InChI=1S/C19H21NO3S2/c1-3-23-19(22)16-12-8-4-7-11-15(12)25-18(16)20-17(21)13-9-5-6-10-14(13)24-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC
Molecular Formula: C19H21NO3S2
Molecular Weight: 375.5

Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 831209-70-2

Cat. No.: VC6403981

Molecular Formula: C19H21NO3S2

Molecular Weight: 375.5

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 831209-70-2

Specification

CAS No. 831209-70-2
Molecular Formula C19H21NO3S2
Molecular Weight 375.5
IUPAC Name ethyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H21NO3S2/c1-3-23-19(22)16-12-8-4-7-11-15(12)25-18(16)20-17(21)13-9-5-6-10-14(13)24-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21)
Standard InChI Key LHGKZZLYBNRSPT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC

Introduction

Synthesis

Benzothiophene derivatives can be synthesized through various methods, including cyclization reactions and condensation reactions. For example, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been prepared by reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride .

Potential Applications

Benzothiophene derivatives have been explored for their potential in pharmaceuticals, including thrombolytic activity and as intermediates for dyes . Additionally, thiophene derivatives have shown promise in antimicrobial and chemotherapeutic applications .

Biological Activity

Thiophene and benzothiophene derivatives have demonstrated various biological activities, including antibacterial and antifungal properties. The presence of specific functional groups can enhance these activities, as seen in compounds with methoxy or amino substitutions .

Characterization Techniques

Characterization of benzothiophene derivatives typically involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry. Crystallography can also provide detailed structural information, including molecular conformations and hydrogen bonding patterns .

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